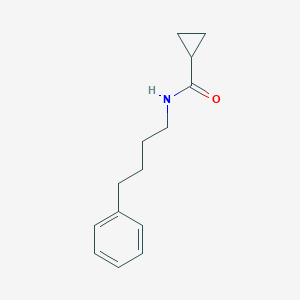

N-(4-phenylbutyl)cyclopropanecarboxamide

Description

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-(4-phenylbutyl)cyclopropanecarboxamide |

InChI |

InChI=1S/C14H19NO/c16-14(13-9-10-13)15-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,15,16) |

InChI Key |

RRXJEUMJDBXJJT-UHFFFAOYSA-N |

SMILES |

C1CC1C(=O)NCCCCC2=CC=CC=C2 |

Canonical SMILES |

C1CC1C(=O)NCCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on aromatic or heterocyclic rings significantly influence biological activity. For example:

- Bromophenyl Derivatives :

- N-(3-bromophenyl)cyclopropanecarboxamide exhibits halogen bonding via bromine, enhancing interactions with target proteins.

- N-(4-bromophenyl)cyclopropanecarboxamide shows altered activity due to para-bromine positioning, which may reduce steric hindrance compared to ortho-substituted analogs .

| Compound Name | Substituent Position | Key Feature | Biological Activity |

|---|---|---|---|

| N-(3-bromophenyl)cyclopropanecarboxamide | 3-Br on phenyl | Halogen bonding, structural rigidity | Anticancer, anti-inflammatory |

| N-(4-bromophenyl)cyclopropanecarboxamide | 4-Br on phenyl | Enhanced solubility | Potential kinase inhibition |

Heterocyclic Modifications

Incorporating heterocycles (e.g., pyrazolo[3,4-d]pyrimidine, thiazole) amplifies target specificity:

- Pyrazolo[3,4-d]pyrimidine Derivatives :

- N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide demonstrates high selectivity for CDK2 due to optimized substitution patterns, outperforming analogs with bulkier groups .

- Thiazole Derivatives :

- N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclopropanecarboxamide combines chromenyl and thiazole moieties, enabling dual antimicrobial and anticancer activity .

| Compound Name | Core Structure | Unique Feature | Activity |

|---|---|---|---|

| N-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidinyl)cyclopropanecarboxamide | Pyrazolopyrimidine | CDK2 selectivity (IC₅₀ = 12 nM) | Anticancer |

| N-(4-(chromenyl)thiazol-2-yl)cyclopropanecarboxamide | Thiazole-chromenyl hybrid | Broad-spectrum antimicrobial activity | Antibacterial, antifungal |

Alkyl Chain Variations

The length and branching of alkyl chains affect pharmacokinetics:

- Piperidine and Morpholine Derivatives :

- N-(4-methylpiperidin-3-yl)cyclopropanecarboxamide shows enhanced receptor binding due to the piperidine ring’s conformational flexibility, unlike rigid analogs .

- N-[3-(morpholin-4-yl)propyl]cyclopropanecarboxamide exhibits improved solubility and CNS penetration via morpholine’s polar oxygen .

Physicochemical and Pharmacokinetic Profiles

- Metabolic Stability : Cyclopropane rings resist oxidative degradation, while electron-withdrawing groups (e.g., -CN) prolong half-life .

- Selectivity: Bulky substituents (e.g., chromenyl groups) reduce off-target effects by sterically blocking non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.